Product packaging for Isopropyl 2-(trifluoromethyl)isonicotinate(Cat. No.:)

Isopropyl 2-(trifluoromethyl)isonicotinate

Cat. No.: B13090489
M. Wt: 233.19 g/mol
InChI Key: NASUJCGZBMBQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(trifluoromethyl)isonicotinate ( 1610419-48-1) is a high-value chemical building block with the molecular formula C 10 H 10 F 3 NO 2 and a molecular weight of 233.19 . This compound features an isonicotinate core esterified with an isopropanol group and substituted with a trifluoromethyl (CF 3 ) group at the 2-position of the pyridine ring. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as this moiety is often used in drug discovery to modulate a molecule's lipophilicity, metabolic stability, and binding affinity . It is considered a bioisostere for groups like the isopropyl, and its incorporation can profoundly improve the biological and physicochemical properties of lead compounds . Compounds based on the trifluoromethylpyridine scaffold, such as this one, are extensively utilized in pharmaceutical research. For instance, derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been explored and developed as promising dual inhibitors of the HIV-1 Reverse Transcriptase-associated Ribonuclease H function, demonstrating activity against viral replication in cell-based assays . This highlights the value of such scaffolds in developing novel therapeutic agents for diseases like AIDS. Furthermore, the ester functional group in this molecule makes it a versatile synthetic intermediate, readily amenable to further transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification. It is supplied and stored as a neat liquid or solid and should be kept under an inert atmosphere at 2-8°C to maintain stability and purity . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F3NO2 B13090489 Isopropyl 2-(trifluoromethyl)isonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

propan-2-yl 2-(trifluoromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C10H10F3NO2/c1-6(2)16-9(15)7-3-4-14-8(5-7)10(11,12)13/h3-6H,1-2H3

InChI Key

NASUJCGZBMBQAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=NC=C1)C(F)(F)F

Origin of Product

United States

Significance of Fluorinated Organic Compounds in Medicinal Chemistry and Agrochemical Development

The introduction of fluorine into organic molecules has had a profound impact on the fields of medicinal chemistry and agrochemical science. nih.govchemicalbook.com Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet it imparts vastly different electronic properties. vwr.comgoogle.com The carbon-fluorine bond is one of the strongest in organic chemistry, which often leads to increased metabolic stability in drug candidates. vwr.comfluoromart.com

The trifluoromethyl (CF3) group, in particular, is a common feature in many modern pharmaceuticals and agrochemicals. nih.govvwr.com Its inclusion in a molecule can significantly enhance several key properties:

Metabolic Stability: The strength of the C-F bonds makes the CF3 group resistant to oxidative metabolism, which can prolong the active life of a drug or pesticide in the body or the environment. nih.govfluoromart.com

Lipophilicity: The CF3 group can increase the lipophilicity (oil-solubility) of a compound, which can improve its ability to cross biological membranes, such as the blood-brain barrier or plant cuticles. fluoromart.com

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution in a molecule, potentially leading to stronger and more selective binding to target enzymes or receptors. nih.gov

Bioavailability: By improving metabolic stability and membrane permeability, the incorporation of fluorine or a trifluoromethyl group can lead to enhanced bioavailability of a compound. google.comfluoromart.com

These advantageous properties have led to a significant increase in the number of fluorinated compounds in the pipelines of pharmaceutical and agrochemical research. It is estimated that over 20% of all pharmaceuticals and about half of all agrochemicals contain fluorine. vwr.com

Property Enhanced by FluorinationEffectRelevance
Metabolic StabilityIncreased resistance to enzymatic degradation due to the strong C-F bond.Longer half-life of drugs and agrochemicals.
LipophilicityImproved solubility in lipids.Enhanced absorption and membrane permeability.
Binding AffinityAltered electronic properties leading to stronger interactions with biological targets.Increased potency and selectivity.
BioavailabilityImproved absorption, distribution, metabolism, and excretion (ADME) profile.Greater overall effectiveness of the active compound.

The Isonicotinic Acid Scaffold As a Foundation for Biologically Active Molecules

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a derivative of pyridine (B92270). The pyridine ring is a fundamental heterocyclic scaffold that is a core component in a vast number of biologically active compounds, including many FDA-approved drugs. The isonicotinic acid structure, in particular, has been identified as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

Derivatives of isonicotinic acid have been investigated for a wide range of therapeutic applications, including:

Antitubercular agents: The well-known tuberculosis drug, isoniazid, is a hydrazide derivative of isonicotinic acid.

Anticancer agents: Certain isonicotinic acid derivatives have been explored as inhibitors of enzymes involved in cancer progression, such as hypoxia-inducible factor-1α (HIF-1α).

Antimicrobial and anti-inflammatory compounds: The isonicotinic acid scaffold has been used as a starting point for the synthesis of new compounds with potential antimicrobial and anti-inflammatory properties.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the carboxylic acid group (or its ester derivatives) can participate in various interactions with biological macromolecules. This versatility makes the isonicotinic acid scaffold a valuable building block for medicinal chemists.

Therapeutic AreaExample of Isonicotinic Acid ApplicationMechanism/Target Class
Infectious DiseasesAntitubercular agents (e.g., Isoniazid analogues).Inhibition of essential enzymes in pathogens.
OncologyInhibitors of cancer-related pathways (e.g., HIF-1α).Modulation of enzyme activity or protein-protein interactions.
InflammationDevelopment of novel anti-inflammatory compounds.Interaction with inflammatory mediators.

Overview of Isopropyl 2 Trifluoromethyl Isonicotinate As a Subject of Academic Inquiry

Strategies for Introducing the Trifluoromethyl Group onto Pyridine Rings

The incorporation of a trifluoromethyl (CF₃) group into a pyridine ring is a key transformation that significantly influences the physicochemical properties of the resulting molecule. nih.gov Several strategies have been developed to achieve this, ranging from displacement reactions to direct C-H functionalization and de novo ring synthesis.

Displacement Reactions with Trifluoromethylating Reagents

One of the established methods for introducing a trifluoromethyl group involves the displacement of a leaving group, such as a halogen, from the pyridine ring. This can be achieved through several approaches:

Halogen Exchange (Halex) Reactions: A common industrial method involves the reaction of a (trichloromethyl)pyridine derivative with a fluorine source like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃). For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be converted to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) in high yield by reacting it with anhydrous HF at elevated temperatures and pressures, often in the presence of a metal halide catalyst like FeCl₃. google.com This method is a cornerstone for the synthesis of many trifluoromethylpyridine intermediates. nih.govjst.go.jp

Copper-Mediated Trifluoromethylation: Another powerful technique is the use of in situ generated (trifluoromethyl)copper (CuCF₃) species. nih.gov These reagents can react with iodo- or bromopyridines to introduce the CF₃ group. nih.govresearchgate.net This method is often preferred in laboratory settings due to its milder conditions compared to Halex reactions.

A summary of common displacement reactions is presented below:

Starting Material ExampleReagent(s)Product ExampleKey Features
2,3-dichloro-5-(trichloromethyl)pyridineAnhydrous HF, FeCl₃2,3-dichloro-5-(trifluoromethyl)pyridineIndustrial scale, high temperature/pressure. google.com
Iodopyridine derivativeCF₃-source, Copper catalystTrifluoromethylpyridine derivativeMilder conditions, suitable for functionalized substrates. nih.govresearchgate.net

Direct C-H Trifluoromethylation Approaches (e.g., Regioselective Methods)

Direct C-H trifluoromethylation represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. Significant progress has been made in developing regioselective methods for this transformation.

One notable strategy involves the activation of the pyridine ring. A highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been developed based on an N-methylpyridine quaternary ammonium (B1175870) activation strategy. researchgate.netnih.govacs.org In this method, pyridinium (B92312) iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate, leading to trifluoromethylpyridines in good yields and with excellent regioselectivity. researchgate.net

Another approach to achieve regioselectivity, particularly for the challenging C-3 position, is through nucleophilic activation. This involves the hydrosilylation of pyridine derivatives to form an enamine intermediate, which then undergoes electrophilic trifluoromethylation with reagents like the Togni reagent. researchgate.netchemistryviews.orgacs.org This method provides moderate to high yields of the 3-trifluoromethylated products. chemistryviews.org

The table below summarizes key regioselective C-H trifluoromethylation methods:

MethodActivating StrategyReagentsPosition Selectivity
N-Oxide ActivationPhotoredox CatalysisTrifluoroacetic anhydride, Pyridine N-oxideVaries with substrate. nih.gov
Quaternary Ammonium SaltNucleophilic TrifluoromethylationTrifluoroacetic acid, Silver carbonateHigh regioselectivity. researchgate.netacs.org
HydrosilylationNucleophilic ActivationMethylphenylsilane, B(C₆F₅)₃, Togni Reagent I3-position selective. chemistryviews.orgacs.org

Ring Synthesis Methodologies Incorporating Trifluoromethyl Moieties

An alternative to modifying a pre-existing pyridine ring is to construct the ring from acyclic precursors that already contain the trifluoromethyl group. nih.govjst.go.jp This "building block" approach is particularly useful for accessing specific substitution patterns that are difficult to obtain through other methods.

A number of cyclocondensation reactions have been reported for the synthesis of trifluoromethylpyridine derivatives. researchoutreach.org For example, 6-(trifluoromethyl)pyrid-2-one has been synthesized on a large scale via a ring synthesis route starting from trifluoroacetic anhydride. acs.org This approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block, which can be an attractive commercial route. acs.org These methods are integral to the production of various agrochemicals and pharmaceuticals. researchoutreach.org

Esterification Protocols for Isonicotinic Acid Derivatives

Once the 2-(trifluoromethyl)isonicotinic acid core is synthesized, the final step is the formation of the isopropyl ester. Various esterification methods can be employed for this transformation.

Synthesis of Isopropyl Esters from Corresponding Carboxylic Acids

The direct esterification of a carboxylic acid with an alcohol is a fundamental transformation in organic synthesis. For the synthesis of isopropyl esters, specific methods have been developed.

A common industrial method for producing isopropyl esters is the reaction of a carboxylic acid with propylene (B89431) in the presence of an acid catalyst. google.com This reaction is typically carried out continuously in a parallel flow over an acid ion exchanger of the sulfonic acid type. google.com This avoids the use of large quantities of mineral acids like sulfuric acid. google.com

Alternatively, microwave-assisted synthesis has been shown to intensify the process of producing fatty acid isopropyl esters, suggesting its potential applicability to other systems. ui.ac.idresearchgate.net This method can significantly reduce reaction times compared to conventional heating. ui.ac.id

General Esterification Procedures for Nicotinate and Isonicotinate Systems

The esterification of pyridinecarboxylic acids like isonicotinic acid can be achieved through several well-established procedures.

Fischer Esterification: This classic method involves reacting the carboxylic acid with the desired alcohol (in this case, isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction is driven to completion by removing the water formed, often through azeotropic distillation. masterorganicchemistry.com Solid acid catalysts can also be used to simplify product purification and reduce waste. orientjchem.orggoogle.com

Acyl Chloride Route: A highly effective method involves the conversion of the isonicotinic acid to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂). mdpi.com The resulting isonicotinoyl chloride hydrochloride can then be reacted with isopropanol (B130326) in the presence of a base, such as triethylamine, to afford the desired ester. mdpi.comresearchgate.net This method is often high-yielding and proceeds under mild conditions.

Coupling Reagent-Mediated Esterification: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct coupling of the carboxylic acid with the alcohol. nih.gov This is often done in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The following table compares general esterification methods for isonicotinic acid:

MethodReagentsAdvantagesDisadvantages
Fischer EsterificationIsopropanol, H₂SO₄ (or solid acid)Cost-effective, simple reagents. researchgate.netReversible reaction, requires water removal. masterorganicchemistry.com
Acyl Chloride RouteSOCl₂, Isopropanol, TriethylamineHigh yields, mild conditions for the final step. mdpi.comRequires an extra step to form the acyl chloride.
DCC CouplingIsopropanol, DCC, DMAPMild conditions, high yields. nih.govDCC can be an allergen, produces dicyclohexylurea byproduct.

Considerations for Green and Sustainable Synthesis in Trifluoromethylation

The growing emphasis on environmental stewardship within the chemical industry has spurred significant research into green and sustainable synthetic methodologies. For the synthesis of trifluoromethylated compounds such as this compound, this involves a paradigm shift from traditional methods, which often rely on harsh conditions and hazardous reagents, towards more eco-friendly alternatives. advanceseng.comnih.gov Key considerations in this endeavor include the development of safer reagents, the use of energy-efficient reaction conditions, maximization of atom economy, and the selection of benign solvent systems.

Modern synthetic strategies increasingly aim to integrate the principles of green chemistry to mitigate environmental impact and enhance safety and efficiency. mdpi.comresearchgate.net The development of trifluoromethylation reactions, crucial for the synthesis of many pharmaceuticals and agrochemicals, is a focal point of this transition. nih.govzju.edu.cn Researchers are exploring novel approaches that reduce waste, avoid toxic substances, and lower energy consumption. advanceseng.comasahilab.co.jp

One of the primary goals is the utilization of waste materials from industrial processes as starting materials, thereby improving the sustainability of large-scale production. asahilab.co.jp An example is the use of trifluoromethane (B1200692) (CF3H), a potent greenhouse gas and a byproduct of polytetrafluoroethylene (PTFE) manufacturing, as a cost-effective and sustainable CF3 source. asahilab.co.jporganic-chemistry.org Furthermore, the move towards catalytic reactions, particularly those using visible light or electrochemistry, represents a significant step forward in reducing the energy footprint of chemical synthesis. advanceseng.comresearchgate.netresearchgate.net

Advancements in Eco-Friendly Reagents and Catalysts

A cornerstone of green trifluoromethylation is the design and use of reagents that are less hazardous and derived from sustainable sources. Traditional methods often employ reagents that are toxic, volatile, or require harsh conditions for activation. advanceseng.com The focus has shifted to developing bench-stable, solid reagents that are safer to handle and can be prepared from inexpensive industrial feedstocks. organic-chemistry.orgacs.org

Key Developments:

Stable, Solid Reagents: Trifluoromethylsulfonyl-pyridinium salt (TFSP) is an example of an efficient, solid, and bench-stable trifluoromethylation reagent. It can be readily prepared from inexpensive and easily available bulk industrial materials, offering a practical alternative to volatile and corrosive options like trifluoromethanesulfonic anhydride. organic-chemistry.orgacs.org

Utilization of Industrial Byproducts: Fluoroform (CF3H), a greenhouse gas, has emerged as an attractive and atom-economical CF3 source. organic-chemistry.orgcore.ac.uk The development of methods using fluoroform-derived CuCF3 allows for the efficient trifluoromethylation of aryl and heteroaryl halides under mild conditions, providing a sustainable pathway that converts an industrial waste product into valuable chemical compounds. asahilab.co.jporganic-chemistry.org

Photocatalysis: The use of light as a "reagentless" catalyst aligns perfectly with green chemistry principles. advanceseng.com Visible-light photoredox catalysis enables the generation of trifluoromethyl radicals under mild conditions, avoiding the need for high temperatures and aggressive chemical initiators. advanceseng.comresearchgate.netorientjchem.org Catalysts like iridium and ruthenium complexes, as well as organic dyes, are frequently used. researchgate.netorientjchem.org

Electrochemical Methods: Electrochemical synthesis offers a sustainable strategy by using electricity to drive reactions, often eliminating the need for chemical oxidants or reductants. researchgate.netresearchgate.net Anodic oxidation of inexpensive sources like sodium triflinate can generate trifluoromethyl radicals for subsequent reactions. researchgate.net

The following table compares traditional trifluoromethylating reagents with more sustainable, modern alternatives.

Reagent TypeExample(s)Key CharacteristicsSustainability Advantages
Traditional Gaseous/VolatileCF3I, Anhydrous HFGaseous, often toxic, corrosive, requires high pressure/temperature. nih.govzju.edu.cnLow; significant handling hazards and energy input.
Hypervalent Iodine ReagentsTogni's Reagents, Umemoto's ReagentsElectrophilic, bench-stable solids, but can be expensive and generate stoichiometric byproducts. orientjchem.orgnih.govModerate; improved handling safety but lower atom economy.
Sustainable Solid ReagentsTrifluoromethylsulfonyl-pyridinium salt (TFSP)Solid, stable, prepared from inexpensive industrial feedstocks. organic-chemistry.orgacs.orgHigh; safer handling, lower cost, and more sustainable sourcing. organic-chemistry.org
Industrial Byproduct SourcesFluoroform (CF3H)Inexpensive, potent greenhouse gas used as a CF3 source. asahilab.co.jporganic-chemistry.orgVery High; utilizes a waste product, high atom economy. asahilab.co.jp
Inexpensive Acid SourcesTrifluoroacetic acid (TFA)Cost-effective and readily available, but can require harsh conditions or potent oxidants. zju.edu.cnacs.orgModerate to High; low cost, but sustainability depends on the activation method (e.g., photoelectrochemistry improves green profile). zju.edu.cn

Energy Efficiency and Reaction Conditions

Minimizing energy consumption is a critical aspect of sustainable synthesis. This is achieved by developing reactions that proceed under mild conditions, such as ambient temperature and pressure, thereby reducing the reliance on energy-intensive heating or cooling.

Modern Approaches:

Visible-Light Photocatalysis: This technique uses low-energy visible light to initiate trifluoromethylation reactions at room temperature. advanceseng.comcore.ac.uk It avoids the harsh conditions associated with traditional thermal methods and is highly efficient for the functionalization of a wide range of substrates, including heterocycles. advanceseng.comcore.ac.uk

Electrochemical Synthesis: By using electrical current to generate reactive species, electrochemical methods can often be performed at ambient temperature in simple undivided cells. researchgate.net This approach avoids the need for external oxidants and can be highly selective. researchgate.net

Flow Chemistry: Continuous-flow reactors offer significant advantages for green synthesis, particularly when using gaseous reagents like fluoroform. asahilab.co.jpchemrxiv.org Flow systems enhance mass transfer between gas and liquid phases, improve safety by minimizing the volume of hazardous materials at any given time, and allow for precise control over reaction parameters, leading to higher efficiency and reduced waste. asahilab.co.jp

The table below contrasts the typical reaction conditions for conventional and green trifluoromethylation methodologies.

ParameterConventional MethodsGreen/Sustainable Methods
Energy Source High-temperature heating (thermal). nih.govVisible light (photocatalysis), electricity (electrochemistry). advanceseng.comresearchgate.net
Temperature Often elevated (>100 °C, sometimes >300 °C). nih.govTypically ambient/room temperature. advanceseng.comorientjchem.org
Pressure Can require high-pressure autoclaves, especially for gaseous reagents.Atmospheric pressure, often in open or simple sealed vessels.
Catalysts/Additives Stoichiometric amounts of strong bases or metals; toxic reagents. advanceseng.comCatalytic amounts of photocatalysts or mediators; often avoids harsh additives. organic-chemistry.orgchinesechemsoc.org
Process Setup Batch reactors.Batch reactors or continuous-flow systems for improved safety and efficiency. asahilab.co.jp

Atom Economy and Waste Reduction

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product. primescholars.com Syntheses with high atom economy generate less waste.

Direct C-H trifluoromethylation is an ideal strategy from an atom economy perspective. pnas.org This approach introduces a trifluoromethyl group directly onto a C-H bond, eliminating the need for pre-functionalized substrates (like halides or boronic acids) that are common in cross-coupling reactions. acs.orgresearchgate.net This reduces the number of synthetic steps, minimizes the use of reagents, and significantly cuts down on the generation of byproducts. pnas.org

For example, traditional cross-coupling methods require a halogenated pyridine precursor. The halogen atom is ultimately displaced and becomes part of a waste salt. In contrast, a direct C-H functionalization reaction would, in an ideal scenario, only produce water or another benign molecule as a byproduct, incorporating nearly all atoms from the key reactants into the product. primescholars.com

Solvent Selection

Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. nih.gov Green chemistry encourages the reduction of solvent use or the replacement of hazardous solvents with more environmentally benign alternatives. nih.gov Traditional trifluoromethylation reactions may use chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents like DMF, which have environmental and health concerns. nih.gov

Recent research focuses on using greener solvents such as alcohols, water, or even performing reactions under solvent-free conditions. researchgate.netnih.gov The choice of solvent can also influence the selectivity of a reaction, providing an additional tool for optimizing synthetic outcomes. pnas.org The development of solvent selection guides helps chemists choose less hazardous and more sustainable options based on safety, environmental, and health criteria. nih.gov

Electronic and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a critical substituent that profoundly modifies the properties of the aromatic ring to which it is attached. Its influence stems from a combination of strong electronic effects and significant steric demand.

The trifluoromethyl group is characterized by its high electronegativity and potent electron-withdrawing nature. mdpi.commdpi.com This is a consequence of the three highly electronegative fluorine atoms, which inductively pull electron density away from the pyridine ring. This strong electron-withdrawing effect deactivates the aromatic system, making it less susceptible to electrophilic aromatic substitution. mdpi.comnih.gov The introduction of the -CF3 group results in a broad hydrophobic domain and very inert carbon-fluorine linkages. mdpi.com

The electron-withdrawing nature of the -CF3 group also reduces the basicity of the pyridine nitrogen atom. By decreasing the electron density on the nitrogen, its ability to act as a hydrogen bond acceptor is modulated. This electronic modification is a key feature in the design of molecules for specific biological targets, where fine-tuning of interaction strength is crucial. mdpi.com

Table 1: Comparative Properties of Trifluoromethyl vs. Methyl Group

Property Trifluoromethyl (-CF3) Methyl (-CH3) Significance for Molecular Design
Electronic Effect Strong electron-withdrawing Weak electron-donating The -CF3 group significantly alters the electron distribution of the pyridine ring, influencing its reactivity and the basicity of the nitrogen atom. mdpi.commdpi.com
Hansch Lipophilicity (π) +0.88 +0.56 The -CF3 group increases the lipophilicity of the molecule, which can enhance its ability to permeate biological membranes. mdpi.com
**Van der Waals Volume (ų) ** 39.8 ~20 The larger size of the -CF3 group introduces significant steric bulk, impacting molecular conformation and interactions. nih.gov
C-F vs. C-H Bond Energy (kJ/mol) ~485 ~414 The high strength of the C-F bond contributes to the metabolic stability of the trifluoromethyl group. mdpi.com

The trifluoromethyl group is considerably bulkier than a hydrogen or even a methyl group, and it is often considered a bioisostere for ethyl or isopropyl groups. researchgate.net Its van der Waals volume is approximately 39.8 ų, rendering it a sterically demanding substituent. nih.gov While similar in volume to an isopropyl group, the trifluoromethyl group possesses a different shape, which can have profound implications for molecular recognition and binding. beilstein-journals.org

This steric bulk can influence the preferred conformation of the molecule by creating steric hindrance that restricts the rotation of the adjacent isopropyl ester group. This can lead to a more defined three-dimensional structure, which may be beneficial for selective binding to a biological target. The presence of the bulky -CF3 group can effectively shield portions of the molecule, influencing how it interacts with its environment and potentially inhibiting unwanted molecular rearrangements. nih.gov

Role of the Isopropyl Ester Moiety in Molecular Architecture

The isopropyl ester is not merely a passive component; it actively contributes to the molecule's three-dimensional shape and its potential for interaction.

Contribution of the Isonicotinate Core to Molecular Recognition

The isonicotinate core, consisting of the pyridine ring and the ester functional group at the 4-position, provides the fundamental scaffold for molecular recognition. This core structure presents several key features capable of forming specific non-covalent interactions.

The nitrogen atom within the pyridine ring is a hydrogen bond acceptor. The strength of this interaction is, however, attenuated by the electron-withdrawing effect of the 2-position trifluoromethyl group. The carbonyl oxygen of the ester group is another potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors. nih.gov Furthermore, the aromatic pyridine ring itself can participate in π-π stacking interactions with other aromatic systems or in cation-π interactions. These varied interaction capabilities allow the isonicotinate core to act as a versatile anchor for binding to molecular targets.

Table 2: Potential Non-covalent Interactions of this compound Moieties

Molecular Moiety Potential Interaction Type Interacting Partner Example
Pyridine Nitrogen Hydrogen Bonding Amide N-H, Hydroxyl O-H
Ester Carbonyl Oxygen Hydrogen Bonding Amide N-H, Hydroxyl O-H
Aromatic Pyridine Ring π-π Stacking, Cation-π Phenylalanine, Tyrosine, Arginine
Trifluoromethyl Group Hydrophobic Interactions, Halogen Bonding Leucine, Isoleucine, Methionine
Isopropyl Group Hydrophobic Interactions, Van der Waals Alanine, Valine, Leucine

Aromaticity and Hydrogen Bonding Potential of the Pyridine Nitrogen

The pyridine ring in this compound possesses inherent aromaticity, a key feature influencing its stability and interactions. However, the substituents on the ring significantly modulate this property and the ability of the pyridine nitrogen to act as a hydrogen bond acceptor.

The trifluoromethyl (-CF₃) group at the 2-position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect reduces the electron density of the pyridine ring, which can, in turn, affect its aromatic character. While the ring remains aromatic, the decreased electron density can influence its reactivity in certain chemical transformations.

Furthermore, the electron-withdrawing nature of the -CF₃ group has a profound impact on the basicity of the pyridine nitrogen. By pulling electron density away from the nitrogen atom, the -CF₃ group significantly reduces its ability to accept a proton or participate in hydrogen bonding. This diminished hydrogen bonding potential is a crucial factor in the molecular interactions of this compound. The lone pair of electrons on the nitrogen is less available to form a hydrogen bond with a donor molecule.

CompoundSubstituent at 2-positionExpected Relative Hydrogen Bond Acceptor Strength
Pyridine-HHigh
2-Methylpyridine-CH₃ (electron-donating)Very High
This compound-CF₃ (electron-withdrawing)Low

This table is illustrative and based on established electronic effects of substituents on pyridine derivatives.

Positioning of Substituents for Optimal Interactions

The trifluoromethyl group at the 2-position, adjacent to the pyridine nitrogen, exerts a significant steric and electronic influence. Its bulk can sterically hinder the approach of other molecules to the nitrogen atom, further reducing its interaction potential. Electronically, its strong electron-withdrawing effect, as previously mentioned, dominates the electronic landscape of that region of the molecule.

In the context of designing molecules for specific applications, the interplay between the electronic effects of the -CF₃ group and the steric and lipophilic contributions of the isopropyl ester at their respective positions is a primary consideration. Altering the position of these substituents would be expected to significantly change the molecule's properties and its interaction profile.

The following table outlines the general influence of substituent positioning on the properties of isonicotinate derivatives, providing a framework for understanding the design of this compound.

Substituent PositionGeneral Influence on Molecular Properties
2-Position (ortho to N)Strong influence on the electronic properties and accessibility of the pyridine nitrogen. Can introduce significant steric hindrance.
3-Position (meta to N)Primarily influences the overall electronic distribution of the ring without directly sterically hindering the nitrogen.
4-Position (para to N)Can influence the electronic properties of the nitrogen through resonance and inductive effects. Contributes significantly to the overall size and shape of the molecule.

This table provides a generalized overview of positional effects in substituted pyridines.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Modification of the Isopropyl 2-(trifluoromethyl)isonicotinate Scaffold

Varied Ester Groups and their Influence on Activity

The ester functional group in pyridine (B92270) carboxylic acid derivatives plays a significant role in the molecule's physicochemical properties, which can, in turn, influence its biological activity. nih.gov Modifications to the ester group can alter parameters such as lipophilicity, solubility, and metabolic stability. The introduction of an ester group to a parent compound is a recognized strategy for generating potent derivatives with insecticidal, antifungal, or herbicidal activities. nih.gov For instance, research on other pyridine-containing compounds has shown that variations in the ester group, such as the use of a carboxylic ethyl ester, can lead to favorable antiproliferative activity against various cancer cell lines. nih.govmdpi.com While specific studies systematically comparing a range of alkyl esters (e.g., methyl, ethyl, isopropyl) on the 2-(trifluoromethyl)isonicotinate scaffold are not extensively detailed, the principle remains that the ester moiety is a critical handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov

Substituent Effects on the Pyridine Ring (e.g., Position and Nature of Trifluoromethyl Group, Other Substituents)

The pyridine ring and its substituents are crucial determinants of biological activity. The trifluoromethyl (CF3) group, in particular, is a powerful electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. nih.gov Its presence can enhance metabolic stability and membrane permeability, which are desirable traits for bioactive compounds. researchgate.net The position of the CF3 group on the pyridine ring is critical; different isomers (e.g., 2-CF3, 4-CF3, 6-CF3) can result in varied biological activities and selectivities. nih.gov For example, in the development of certain insecticides, the 6-(trifluoromethyl)pyridine moiety was identified as the optimal substructure for excellent insecticidal activity after it was found to be superior to a phenyl moiety. nih.gov

The trifluoromethylpyridine (TFMP) fragment is a cornerstone in many commercial pesticides due to its unique electronic and lipophilic properties. chigroup.siteresearchoutreach.org The electron-deficient nature of the pyridine ring, when further enhanced by a CF3 group, makes it susceptible to specific metabolic pathways, which can be exploited for crop selectivity. nih.gov General studies on substituted pyridines confirm that electronic interactions between substituents and the ring nitrogen can significantly affect the molecule's reactivity and, by extension, its interaction with biological targets. nih.gov

Exploration of Linker and Aromatic Portion Diversity

In a key study, a series of derivatives were synthesized where the 2-(trifluoromethyl)pyridine (B1195222) core was linked via a 1,3,4-oxadiazole (B1194373) moiety to a substituted benzene (B151609) ring. nih.gov The insecticidal activity of these compounds against pests like Mythimna separata was evaluated, revealing clear SAR trends. A preliminary SAR analysis indicated that the type of substituent on the terminal benzene ring significantly impacts insecticidal activity. nih.gov Specifically, the introduction of electron-withdrawing groups was found to enhance activity, while electron-donating groups, such as methyl or ethyl, tended to decrease it. nih.gov For example, compounds bearing electron-withdrawing groups like halogens showed greater potency than those with electron-donating groups. nih.gov

The following table summarizes the insecticidal activity (LC50) of selected 2-(trifluoromethyl)pyridine-1,3,4-oxadiazole derivatives against Mythimna separata, highlighting the influence of the substituent on the terminal benzene ring. nih.gov

Compound IDBenzene Ring Substituent (R)LC50 (mg L⁻¹)
E2 2-CH₃257.8
E6 2-C₂H₅284.6
E8 2-F145.6
E12 3-Cl110.5
E18 4-Br38.5
E23 2,4-diF105.7
E27 2,4-diCl30.8

This table is interactive. You can sort and filter the data by clicking on the column headers.

This data clearly demonstrates that increasing the electron-withdrawing nature of the substituent (e.g., moving from methyl to bromo to dichloro) leads to a significant increase in insecticidal potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the understanding of SAR and to guide the design of new, more potent compounds, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed. These computational models seek to establish a mathematical correlation between the chemical structure of a compound and its biological activity.

Correlation of Molecular Descriptors with Biological Outcomes

For the trifluoromethyl pyridine derivatives, three-dimensional QSAR (3D-QSAR) studies, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These models correlate the steric and electrostatic fields of the molecules (molecular descriptors) with their observed insecticidal activities (biological outcomes). nih.gov

The CoMFA and CoMSIA models revealed that both steric and electrostatic fields make important contributions to the biological activity, with the steric field having a slightly higher influence. nih.gov

Steric Fields: The models indicated that bulky, sterically favored groups are preferred at the 2- and 4-positions of the terminal benzene ring. Conversely, bulky groups are disfavored at the 3-position, suggesting a specific spatial requirement within the target's binding site.

Electrostatic Fields: The electrostatic contour maps showed that electronegative (electron-withdrawing) groups are favored around the benzene ring, particularly at the 2-, 4-, and 5-positions. This aligns perfectly with the experimental observation that compounds with electron-withdrawing substituents exhibit higher insecticidal activity. nih.gov

These findings provide a quantitative and visual framework for understanding why certain substituents enhance activity while others diminish it.

Predictive Modeling for Compound Optimization

A key advantage of QSAR models is their ability to predict the activity of novel compounds before their synthesis. The CoMFA and CoMSIA models developed for the trifluoromethyl pyridine series demonstrated good predictive power. nih.gov To validate the models, researchers synthesized new compounds based on the models' recommendations. For instance, a compound with two chlorine atoms at the 2- and 4-positions of the benzene ring (Compound E27) was designed and synthesized because the model predicted that combining bulky, electronegative groups at these positions would be highly favorable. nih.gov As predicted, this compound exhibited one of the highest insecticidal activities in the series, with an LC50 value of 30.8 mg L⁻¹. nih.gov This successful prediction validated the reliability of the 3D-QSAR models as a tool for compound optimization, allowing for a more rational and efficient design of new potential insecticides. nih.gov

Design Principles Derived from SAR and SMR Data

The design of novel compounds based on the scaffold of this compound would likely be guided by established principles of medicinal chemistry, focusing on the modification of its constituent parts to optimize interactions with a biological target.

Defining Pharmacophoric Requirements for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a molecule like this compound, the key pharmacophoric features can be deduced from its structure.

The trifluoromethyl (-CF3) group at the 2-position of the pyridine ring is a strong electron-withdrawing group. This feature significantly influences the electronic properties of the pyridine ring, potentially enhancing its ability to participate in hydrogen bonding or other electrostatic interactions with a target protein. The lipophilicity of the -CF3 group can also contribute to hydrophobic interactions within a binding pocket.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common and critical interaction in many drug-receptor binding events. The aromatic nature of the pyridine ring itself allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a protein's active site.

The isopropyl ester group at the 4-position introduces a moderately bulky and lipophilic moiety. This group can influence the compound's solubility, membrane permeability, and orientation within a binding site. The carbonyl oxygen of the ester is a potential hydrogen bond acceptor.

Based on these features, a hypothetical pharmacophore model for a target interacting with this compound could include:

A hydrogen bond acceptor (the pyridine nitrogen).

A region for hydrophobic/lipophilic interactions (the trifluoromethyl and isopropyl groups).

A hydrogen bond acceptor (the carbonyl oxygen of the ester).

An aromatic interaction center (the pyridine ring).

Table 1: Key Pharmacophoric Features of this compound

Structural FeaturePositionPotential Pharmacophoric RoleType of Interaction
Pyridine RingCore ScaffoldAromatic Interaction Centerπ-π Stacking
Nitrogen Atom1-position of PyridineHydrogen Bond AcceptorHydrogen Bonding
Trifluoromethyl Group2-position of PyridineHydrophobic/Electron-Withdrawing GroupHydrophobic Interactions, Electrostatic Interactions
Isopropyl Ester Group4-position of PyridineLipophilic/Steric Bulk, Hydrogen Bond Acceptor (Carbonyl)Hydrophobic Interactions, Hydrogen Bonding

Strategies for Enhancing Selectivity and Potency

To enhance the selectivity and potency of compounds related to this compound, medicinal chemists would typically employ several strategies based on the presumed pharmacophore.

Modification of the Isopropyl Ester: The size and nature of the ester group could be systematically varied to probe the dimensions of the binding pocket. Replacing the isopropyl group with smaller (e.g., methyl, ethyl) or larger, more complex alkyl or aryl groups could optimize hydrophobic and steric interactions. For instance, introducing cyclic structures or branching could improve binding affinity and selectivity.

Positional Isomerism of the Trifluoromethyl Group: Moving the -CF3 group to other positions on the pyridine ring (e.g., position 3 or 5) would alter the electronic distribution and steric profile of the molecule. This could lead to different binding orientations and potentially improved interactions with the target, or selectivity against off-targets.

Introduction of Additional Substituents: Adding other functional groups to the pyridine ring, such as halogens, hydroxyl, or amino groups, could introduce new interaction points. For example, a strategically placed hydrogen bond donor or acceptor could form an additional, affinity-enhancing interaction with the target protein.

Bioisosteric Replacement: The ester linkage could be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as an amide, a ketone, or a stable ether linkage. This can alter the metabolic stability and pharmacokinetic properties of the compound, in addition to potentially improving target binding.

Table 2: Potential Strategies for Optimization

Modification StrategyTargeted Structural MoietyRationaleDesired Outcome
Ester Group VariationIsopropyl GroupProbe binding pocket size and hydrophobicity.Enhanced Potency/Selectivity
Positional IsomerismTrifluoromethyl GroupAlter electronic profile and steric hindrance.Improved Binding Affinity/Selectivity
Ring SubstitutionPyridine RingIntroduce new interaction points.Increased Potency
Bioisosteric ReplacementEster LinkageImprove metabolic stability and binding.Enhanced Pharmacokinetics/Potency

Computational Chemistry and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, or ligand, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and optimizing their interactions.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. A lower docking score generally indicates a more favorable binding interaction.

For instance, in studies of similar heterocyclic compounds, docking analyses have revealed key interactions and binding energies. The docking scores for various ligands against specific protein targets, such as C-KIT Tyrosine Kinase, can range significantly, indicating different binding affinities. rjptonline.org For a molecule like Isopropyl 2-(trifluoromethyl)isonicotinate, a docking study would predict how the trifluoromethyl group, the pyridine (B92270) ring, and the isopropyl ester moiety orient themselves within a target's active site to maximize favorable interactions.

Table 1: Representative Docking Scores and Interactions for Structurally Related Compounds

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Quinazolinone DerivativesKSP-9.76TYR211, LEU214, GLY217
Quinazolinone DerivativesPI3Kδ-7.86TRP812, VAL882, LYS833
Fluorinated Thiazolidin-4-onesTyrosine Kinase (1T46)-10.1Not Specified

This table presents example data from studies on different molecules to illustrate the typical outputs of molecular docking analyses. rjptonline.orgnih.gov

Analysis of Protein-Ligand Interaction Energetics

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the protein-ligand complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and a more refined calculation of binding free energy. The binding free energy (ΔG) is a critical parameter that quantifies the strength of the interaction between the ligand and its target. researchgate.net

Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are used to calculate these energies. youtube.com These calculations account for various factors, including electrostatic interactions, van der Waals forces, and the energy cost of desolvation for both the ligand and the protein binding site. Experimental binding free energies for various protein-ligand complexes can range from -12.9 kcal/mol for strong binders to weaker interactions. nih.gov For this compound, these simulations would clarify the stability of its interactions and provide a quantitative measure of its binding affinity, guiding further optimization. researchgate.netnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT is a computational method used to investigate the electronic structure of molecules. By solving the Schrödinger equation in an approximate manner, DFT can determine a molecule's optimized geometry, vibrational frequencies, and the energies of its molecular orbitals. Common functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are frequently used for these calculations. researchgate.netjocpr.comjournaleras.com

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is an important indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For related compounds like 4-(Trifluoromethyl)pyridine-2-carboxylic acid, DFT calculations have been used to determine these global chemical reactivity descriptors. journaleras.com

Table 2: Example DFT-Calculated Properties for a Related Trifluoromethyl-Pyridine Compound

ParameterCalculated Value (eV)
HOMO Energy-7.5
LUMO Energy-2.5
Energy Gap (HOMO-LUMO)5.0
Ionization Potential7.5
Electron Affinity2.5

Data is representative and illustrates typical values obtained from DFT calculations on similar molecular structures. journaleras.com

Analysis of Molecular Electrostatic Potential (MESP) and Atomic Charges

The Molecular Electrostatic Potential (MESP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution around a molecule. It helps in predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

In an MESP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen, nitrogen, and fluorine. These areas are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MESP would likely show significant negative potential around the nitrogen of the pyridine ring, the oxygen atoms of the ester group, and the fluorine atoms of the trifluoromethyl group, highlighting these as key sites for intermolecular interactions, including hydrogen bonding. researchgate.netjocpr.com

De Novo Design and Virtual Screening Approaches

Computational chemistry also plays a crucial role in the discovery of novel molecules through de novo design and virtual screening.

Virtual Screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov These libraries can range from millions of commercially available "in-stock" molecules to billions of "tangible" compounds that can be synthesized on demand. nih.govchemrxiv.org A molecule like this compound could be identified as a "hit" from such a screening campaign by docking it against a target of interest and finding a favorable binding score.

De Novo Design involves the computational creation of novel molecular structures with desired properties. This can be done by assembling molecular fragments or by computationally "growing" a molecule within the binding site of a target protein. This compound could serve as a starting fragment or scaffold in a de novo design program, where its core structure is modified and elaborated to optimize interactions with a biological target.

Both approaches leverage the computational methods described above—docking, dynamics, and quantum mechanics—to design and prioritize new molecules with high potential for biological activity.

Computational Generation of Novel Analogs

The process of generating novel analogs of a lead compound, such as this compound, is a cornerstone of computer-aided drug design. nih.gov This procedure involves the systematic modification of the lead structure to explore the structure-activity relationship (SAR) and identify key molecular features that govern its biological function. longdom.org The generation of a virtual library of analogs is guided by an understanding of the parent molecule's key structural components: the trifluoromethyl group, the pyridine core, and the isopropyl ester moiety.

The trifluoromethyl (CF3) group is a critical substituent known for its strong electron-withdrawing nature, which can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. researchgate.netresearchgate.net The pyridine ring provides a rigid scaffold that can be substituted at various positions to modulate activity and specificity. The isopropyl ester group can be modified to alter solubility, metabolic stability, and interactions with the target protein.

Computational strategies for analog generation typically involve several approaches:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties. For instance, the isopropyl ester could be replaced with other esters (e.g., ethyl, tert-butyl) or amides to fine-tune steric and electronic properties.

Scaffold Hopping: Replacing the central pyridine core with other heterocyclic systems to explore novel chemical space and potentially discover new binding modes or intellectual property. nih.gov

Substituent Scanning: Introducing a variety of substituents at different positions on the pyridine ring to probe for additional interactions with a biological target.

These modifications can be performed systematically using computational software to generate a large, diverse library of virtual compounds derived from the this compound scaffold.

Table 1: Hypothetical Library of Computationally Generated Analogs of this compound

Analog IDModification SiteModification DescriptionRationale
IZ-A01Ester GroupReplace Isopropyl with EthylInvestigate impact of smaller alkyl group on steric fit and solubility.
IZ-A02Ester GroupReplace Isopropyl with CyclopentylExplore the effect of a larger, more rigid cyclic group on binding affinity.
IZ-A03Ester GroupReplace Isopropyl ester with N-propyl amideIntroduce hydrogen bond donor capability and alter metabolic stability.
IZ-A04Pyridine RingAdd a Chlorine atom at C5-positionProbe for halogen bonding interactions within the target's active site.
IZ-A05Pyridine RingAdd a Methoxy group at C6-positionIntroduce a potential hydrogen bond acceptor and alter electronic properties.
IZ-A06Trifluoromethyl GroupReplace CF3 with a Pentafluoroethyl (C2F5) groupIncrease lipophilicity and explore the impact of a larger fluorinated group.

In Silico Prioritization of Compounds for Synthesis and Testing

Following the generation of a virtual library of analogs, the next critical step is to prioritize a smaller, manageable subset of compounds for chemical synthesis and biological evaluation. cresset-group.com This prioritization is achieved through a multi-tiered in silico screening process that predicts the potential efficacy and drug-likeness of each analog. nih.gov

Molecular Docking: A primary screening tool is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. nih.govopenmedicinalchemistryjournal.com Each generated analog is docked into the active site of a putative biological target. The docking process yields a score, such as the MolDock Score or Glide Score, which estimates the binding energy. nih.govmdpi.com Analogs with more favorable (i.e., lower) docking scores are considered to have a higher likelihood of being active and are prioritized for further analysis. researchgate.net

Advanced Binding Free Energy Calculations: For the most promising candidates identified through docking, more computationally intensive methods can be applied to refine the prediction of binding affinity. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) provide a more accurate estimation of the binding free energy (ΔG) by accounting for solvent effects and molecular dynamics. nih.govcresset-group.com FEP, in particular, calculates the relative free energy of binding between two ligands, making it a valuable tool for ranking congeneric series of compounds. cresset-group.comnih.gov Although computationally expensive, these methods offer higher predictive accuracy, helping to distinguish between compounds with subtle structural differences. nih.govchemrxiv.org

ADMET Prediction: In parallel with affinity prediction, it is crucial to assess the pharmacokinetic properties of the analogs. In silico models are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netnih.gov This includes evaluating parameters such as aqueous solubility, membrane permeability, potential for metabolism by cytochrome P450 enzymes, and adherence to established drug-likeness filters like Lipinski's Rule of Five. simulations-plus.comrjptonline.org By filtering out compounds with predicted poor ADMET profiles early in the process, resources are conserved for candidates with a higher probability of success in later developmental stages. nih.gov

The culmination of this multi-parameter analysis is a ranked list of novel analogs. This data-driven prioritization allows medicinal chemists to focus their synthetic efforts on a small number of compounds that possess a balanced profile of high predicted potency and favorable drug-like properties.

Table 2: Illustrative In Silico Prioritization Data for Novel Analogs

Analog IDDocking Score (kcal/mol)Predicted ΔG (FEP, kcal/mol)Lipinski ViolationsPredicted Toxicity RiskOverall Rank
Parent Compound-7.2-9.80Low-
IZ-A01-7.5-10.10Low3
IZ-A02-8.1-11.20Low1
IZ-A03-7.9-10.80Low2
IZ-A04-7.6-10.30Medium4
IZ-A05-7.1-9.50Low5
IZ-A06-8.3-10.91Medium6

Derivatization and Scaffold Diversification Strategies

Synthesis of Bioisosteric Replacements

Bioisosteric replacement, the substitution of a molecular fragment with another that retains similar biological activity, is a key tactic in lead optimization. researchgate.netnih.gov This approach aims to improve a compound's properties by modulating its steric, electronic, and physicochemical characteristics without disrupting essential interactions with its biological target. nih.gov

The trifluoromethyl (CF3) group is a prominent feature of the parent compound and is itself considered a valuable bioisostere for groups like methyl, ethyl, and even aliphatic nitro groups. researchgate.netresearchgate.net Its introduction can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net A key strategy in derivatizing Isopropyl 2-(trifluoromethyl)isonicotinate involves replacing the core pyridine (B92270) ring with other trifluoromethylated heterocycles, such as azoles, to probe structural requirements and potentially discover novel scaffolds.

The synthesis of trifluoromethyl-containing heterocycles is a subject of extensive research. rsc.org Various methods have been developed to construct these valuable motifs. For instance, 5-(trifluoromethyl)-1,2,4-triazole derivatives can be synthesized through cascade reactions involving a base-promoted C–N bond formation followed by an iron-trichloride-mediated intramolecular dehydration. rsc.org Another approach involves the silver-catalyzed [3+2] cycloaddition of azomethine ylides with trifluoroacetimidoyl chlorides to produce 5-(trifluoromethyl)imidazoles. rsc.org While not direct N-trifluoromethylation, these methods provide pathways to create trifluoromethylated azole rings that can act as bioisosteric replacements for the 2-(trifluoromethyl)pyridine (B1195222) scaffold. These strategies allow chemists to maintain the critical trifluoromethyl group while exploring the impact of altering the core heterocyclic system.

The rational design of bioisosteres is guided by an understanding of a compound's Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR). nih.gov SAR studies reveal which parts of a molecule are essential for its biological activity, while SMR studies identify sites prone to metabolic breakdown. This knowledge allows for targeted modifications to enhance potency and stability.

The trifluoromethyl group is an excellent example of a bioisostere chosen based on SMR. It has been successfully used to replace aliphatic nitro groups, which are often considered metabolically labile or "non-drug-like". lboro.ac.uk In one study, replacing a nitro group with a trifluoromethyl group in a series of compounds resulted in analogues with greater potency and improved in vitro metabolic stability. lboro.ac.uknih.gov This highlights a rational approach where a metabolically vulnerable group is replaced by a more stable bioisostere that preserves or enhances the desired electronic properties. lboro.ac.uknih.gov

The design process involves considering various physicochemical properties, as summarized in the table below.

Property to ModifyPotential Bioisosteric ReplacementRationale
Metabolic StabilityReplace Hydrogen with Fluorine or DeuteriumThe C-F and C-D bonds are stronger than C-H, resisting metabolic cleavage. cambridgemedchemconsulting.com
Lipophilicity / SolubilityReplace tert-Butyl with Trifluoromethyl OxetaneDecreases lipophilicity and can improve metabolic stability. cambridgemedchemconsulting.com
Acidity (Carboxylic Acid Mimic)Tetrazoles, HydroxyisoxazolesMimic the acidic proton and hydrogen bonding pattern of a carboxylic acid with different pKa and metabolic profiles.
Core Scaffold (Phenyl Ring)Saturated Bicyclic Scaffolds (e.g., bicyclo[2.1.1]hexanes)Can improve physicochemical parameters and create novel intellectual property by replacing a flat aromatic ring with a 3D structure. chem-space.com

This table presents examples of common bioisosteric replacements and the rationale behind their use in drug design.

Scaffold Hopping and Lead Optimization

Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule with a structurally distinct framework while preserving the original biological activity. nih.govnih.gov This powerful technique can lead to compounds with improved properties, novel intellectual property, and different synthetic accessibility. nih.govnih.gov

The isopropyl ester group in the parent compound is a prime target for modification. Esters can be susceptible to hydrolysis by esterase enzymes in vivo, potentially leading to rapid metabolism and clearance. nih.gov Converting the ester to a more stable functional group, such as an amide, is a common lead optimization strategy.

The synthesis of amides from esters or their parent carboxylic acids can be achieved through several well-established methods:

Two-Step Conversion via Acyl Chloride: The most common method involves hydrolyzing the ester to the corresponding carboxylic acid, followed by conversion to an acyl chloride using reagents like thionyl chloride (SOCl2). The activated acyl chloride then readily reacts with a primary or secondary amine to form the desired amide under mild conditions. masterorganicchemistry.com

Direct Amidation of Acids: Reagents such as trimethylaluminum (B3029685) can facilitate the direct coupling of carboxylic acids and amines to form amides. organic-chemistry.org

Transamidation: Under certain catalytic conditions (e.g., using copper(II)), primary amides can be converted directly into other amides, a process known as transamidation. organic-chemistry.org

The choice of method depends on the complexity of the substrate and the desired amine to be installed. This functional group interconversion allows for the introduction of a wide variety of substituents, enabling a thorough exploration of the SAR around this position. vanderbilt.edu

Conversion MethodStarting MaterialKey ReagentsKey Features
Acyl Halide RouteCarboxylic AcidSOCl2, (COCl)2, or PCl5; followed by amine (R2NH)Highly reliable and versatile; proceeds under mild conditions once the acyl halide is formed. masterorganicchemistry.com
Direct CouplingCarboxylic AcidTrimethylaluminum (AlMe3)Direct conversion without isolating an activated intermediate. organic-chemistry.org
Deprotective FunctionalizationN-Sulfonyl (Nms) AmideCarboxylic AcidA newer method that combines deprotection and functionalization in a single step. nih.gov

This table summarizes common methods for converting carboxylic acids or their derivatives into amides, a key strategy in lead optimization.

Scaffold hopping can be used to replace the pyridine ring of this compound with other heterocyclic systems. This can be achieved by either completely redesigning the core or by using the existing scaffold as a starting point for building more complex structures.

One powerful strategy is the use of multicomponent reactions (MCRs). For example, a reaction between 4-acetylpyridine, malononitrile, and a 1,3-dicarbonyl compound can be used to construct complex chromene derivatives in a single step. nih.gov This approach demonstrates how a simple pyridine-containing starting material can be elaborated into a significantly more complex fused heterocyclic system. nih.gov

Another approach is to transform one ring system into another. In agrochemical research, a scaffold hopping strategy was employed to convert an α,β-unsaturated ketone moiety into a pyridine ring, leading to a new class of fungicides with improved stability. nih.govmdpi.com This illustrates the principle of replacing a potentially unstable or undesirable scaffold with a more robust one while maintaining the key pharmacophoric elements. nih.gov These strategies allow researchers to move beyond simple decoration of the existing scaffold and explore entirely new regions of chemical space. nih.gov

Late-Stage Functionalization for Enhanced Molecular Complexity

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. rsc.org This approach is highly valuable for lead optimization as it allows for the rapid generation of a library of analogues from a common advanced intermediate, bypassing the need for lengthy de novo syntheses for each new compound. nih.gov

For a molecule like this compound, the pyridine ring is a prime target for LSF. Modern synthetic methods have enabled the selective functionalization of C–H bonds, which were previously considered unreactive. A particularly relevant strategy for this scaffold is the functionalization at the position alpha to the ring nitrogen. nih.govacs.org One reported method involves a sequence of C-H fluorination followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410). nih.govacs.org Given that the reaction of 2-fluoropyridine (B1216828) with nucleophiles is often much faster than that of 2-chloropyridine, this method provides a mild and efficient way to introduce a diverse range of nitrogen, oxygen, sulfur, or carbon-based substituents. acs.org

Photocatalysis has also emerged as a powerful tool for LSF. For example, copper-mediated trifluoromethylation of various molecules can be achieved under mild, visible-light-irradiated conditions. researchgate.net Such methods could potentially be applied to introduce additional fluorinated groups or other functionalities to the pyridine scaffold, further enhancing molecular complexity and allowing for fine-tuning of the compound's properties. rsc.orgresearchgate.net

LSF Reaction TypeTarget Position on PyridineReagents/ConditionsPotential New Groups
C-H Fluorination / SNArα to Nitrogen (e.g., C6)Selectfluor / Various Nucleophiles (amines, alcohols, thiols)-NR2, -OR, -SR, etc. nih.govacs.org
Minisci-type ReactionC4, C6Radical Precursors (e.g., alkyl carboxylic acids), Ag catalyst, OxidantAlkyl, Acyl groups nih.gov
Photocatalytic C-H FunctionalizationVariousPhotoredox catalyst, Reagent for desired group (e.g., CF3 source)Trifluoromethyl, other functional groups researchgate.net

This table provides examples of late-stage functionalization reactions that could be applied to the pyridine ring of this compound to generate diverse analogues.

Future Perspectives and Unexplored Research Avenues

Development of Advanced Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of advanced stereoselective synthetic methods is paramount for producing enantiomerically pure Isopropyl 2-(trifluoromethyl)isonicotinate and its derivatives, which is crucial for optimizing therapeutic efficacy and minimizing off-target effects.

Future synthetic research will likely focus on asymmetric catalysis to introduce chirality efficiently. Key areas of exploration include:

Nickel-Catalyzed Asymmetric Cross-Coupling: Recent breakthroughs in nickel-catalyzed reactions have enabled the asymmetric introduction of trifluoromethyl groups into organic molecules under mild conditions. nih.gov This methodology could be adapted for the enantioselective synthesis of chiral alkanes bearing the trifluoromethylpyridine moiety, providing a direct route to stereochemically defined derivatives. nih.gov

Organocatalytic Asymmetric Reactions: Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis. semanticscholar.org Methods like the asymmetric aza-Henry reaction, catalyzed by amino acid-derived quaternary ammonium (B1175870) salts, can be employed to create chiral trifluoromethyl β-nitroamines, which are versatile precursors for more complex chiral amines. semanticscholar.org Similarly, enantioselective Friedel-Crafts alkylations using chiral catalysts can produce key intermediates with high enantiomeric excess. rsc.org

Chemoenzymatic Synthesis: The use of enzymes, such as alcohol dehydrogenases, offers a highly selective method for producing chiral alcohols, which are valuable precursors. nih.gov A chemoenzymatic approach, combining traditional organic synthesis with enzymatic reactions, could provide a straightforward and highly enantioselective pathway to chiral precursors of trifluoromethyl-substituted pyridines. nih.gov

These advanced synthetic strategies will be crucial for building libraries of stereochemically pure compounds, enabling a more precise investigation of their structure-activity relationships (SAR).

Discovery of Novel Biological Applications Beyond Current Research Areas

While trifluoromethylpyridine moieties are known components in some agrochemicals and pharmaceuticals, the specific biological profile of this compound is not extensively defined. nih.gov Future research should aim to screen this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic and agrochemical applications.

Potential unexplored areas include:

Anticancer Activity: Numerous trifluoromethyl-containing compounds have demonstrated potent anticancer properties. semanticscholar.org Adamantane-type derivatives of chiral trifluoromethylamines, for instance, have shown efficacy against liver cancer and melanoma cell lines. semanticscholar.org Screening this compound derivatives against various cancer cell lines could reveal novel oncology applications.

Antimicrobial and Antifungal Properties: The need for new antimicrobial agents is critical. Trifluoromethylated compounds have been investigated for antibacterial and antifungal activity. researchgate.netacs.org For example, N-trifluoromethylthiolated sulfonimidamides have shown unexpectedly high activity against M. tuberculosis. nih.gov A systematic evaluation of this compound against a panel of pathogenic bacteria and fungi could identify new leads for infectious disease treatments. acs.org

Neurodegenerative and Inflammatory Diseases: The trifluoromethyl group is a key feature in several drugs targeting the central nervous system, such as fluoxetine. mdpi.com Recently, AI-driven drug design has identified novel pyridine-containing inhibitors of the DYRK1A enzyme, a target implicated in neurodegenerative disorders like Alzheimer's disease. chemrxiv.org Investigating the potential of this compound to modulate targets involved in neuroinflammation or protein aggregation could open new avenues for treating these complex conditions.

Herbicidal and Insecticidal Activity: Trifluoromethylpyridines are key components in several successful pesticides. nih.govacs.org The mechanisms of action for these compounds are diverse, including the inhibition of microtubule assembly or chitin (B13524) biosynthesis. nih.gov Screening for novel herbicidal or insecticidal activities, potentially through different mechanisms of action, remains a promising field of study.

The following table summarizes potential biological activities for future investigation based on related compound classes.

Biological Target AreaRationale Based on Related CompoundsPotential Application
Oncology Trifluoromethylamines show efficacy against liver and melanoma cells. semanticscholar.orgDevelopment of new anticancer agents.
Infectious Diseases N-trifluoromethylthiolated compounds are active against M. tuberculosis. nih.govDiscovery of novel antibiotics and antifungals.
Neurology Pyridine (B92270) derivatives can inhibit DYRK1A, a target in Alzheimer's disease. chemrxiv.orgTreatment for neurodegenerative and inflammatory disorders.
Agrochemicals Trifluoromethylpyridines are established herbicides and insecticides. nih.govacs.orgCreation of new crop protection agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. ijcrt.org These computational tools can accelerate the design-build-test-learn cycle by predicting molecular properties, generating novel structures, and prioritizing candidates for synthesis.

For this compound, AI and ML can be leveraged in several ways:

De Novo Design: Generative models, such as those used in platforms like REINVENT, can design novel molecules from scratch that are optimized for specific properties like binding affinity to a target, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.comnih.govmdpi.com These models could generate new derivatives of the this compound scaffold with enhanced biological activity. chemrxiv.orgnih.gov

Bioactivity and Property Prediction: ML models, including deep learning algorithms, can be trained on large datasets to predict the biological activity of new compounds. ijcrt.orgnih.govgithub.comresearchgate.net A recently developed model, F-CPI, specifically predicts how fluorine substitution impacts compound-protein interactions, which could be invaluable for optimizing fluorinated molecules like the one . nih.gov Furthermore, in silico tools can reliably predict crucial ADMET properties, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process, thereby reducing costs and failure rates. researchgate.netsciensage.infoaudreyli.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a dataset of synthesized analogs and their measured biological activities, QSAR models can be built to understand the relationship between chemical structure and biological function. chemrxiv.org This allows for the rational design of more potent and selective compounds.

The application of these computational approaches can significantly streamline the exploration of the chemical space around this compound, leading to the more rapid identification of high-value candidate molecules.

Mechanistic Studies on Less Understood Biological Interactions

A fundamental aspect of developing any new bioactive compound is understanding its mechanism of action. For this compound, once novel biological activities are identified, detailed mechanistic studies will be essential to understand how it interacts with its biological targets at a molecular level.

Future research in this area should include:

Target Identification and Validation: If a compound shows a desirable phenotypic effect (e.g., it kills cancer cells), the next step is to identify the specific protein or pathway it targets. Techniques such as thermal proteome profiling, activity-based protein profiling, and genetic screening can be employed for this purpose.

Computational Modeling of Interactions: Molecular docking and molecular dynamics simulations are powerful computational tools for visualizing and analyzing how a small molecule binds to its protein target. nih.gov These simulations can predict binding poses, estimate binding affinities, and identify key amino acid residues involved in the interaction. This information is crucial for guiding further structural optimization of the compound.

Biochemical and Biophysical Assays: Once a target is identified, a variety of in vitro assays are needed to confirm the interaction and quantify its effects. For example, if the target is an enzyme, enzyme inhibition assays can determine the potency and mode of inhibition. Biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can directly measure binding kinetics and thermodynamics.

Structural Biology: Obtaining a high-resolution crystal structure of the compound bound to its target protein provides the most detailed view of the interaction. This structural information is invaluable for structure-based drug design, enabling precise modifications to improve binding and selectivity.

By combining these computational and experimental approaches, a comprehensive understanding of the molecular mechanisms underlying the biological activities of this compound derivatives can be achieved, paving the way for their rational development into effective therapeutic or agrochemical agents.

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